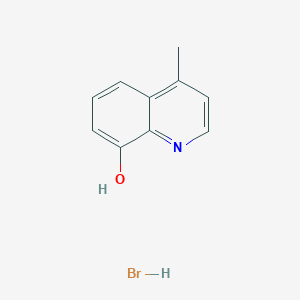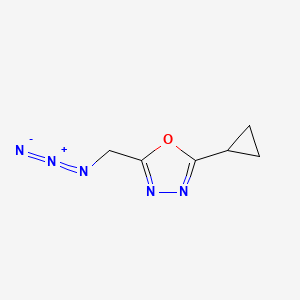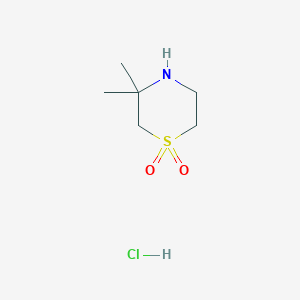
1-(1-メチル-1H-ピラゾール-4-イル)ベンゼン-1,3-ジアミン
説明
1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機発光ダイオード (OLED)
この化合物は、効率的な有機発光構造である白金(II)錯体の合成に使用されます . これらの錯体は、現代の光起電デバイスにとって重要な蛍光体材料です .
抗酸化活性
1-メチル-1H-ピラゾール-4-イル基を含むピラゾール誘導体は、抗酸化活性を有することが示されています . それらはラジカルスカベンジャーとして作用し、フリーラジカルによる細胞損傷から保護するのに役立ちます .
抗がん活性
いくつかのピラゾール誘導体は、いくつかのヒト細胞株に対して細胞毒性を示しました . それらは、さまざまな種類の癌の治療に使用されてきました . 例えば、特定の誘導体は、ヒト乳がん細胞株(MCF-7)に対して細胞毒性を示しました .
鈴木-宮浦クロスカップリング反応
この化合物は、鈴木-宮浦クロスカップリング反応における試薬として使用されます . これは、炭素-炭素結合を合成するために使用されるパラジウム触媒クロスカップリング反応の一種です .
転エステル化反応
それはまた、転エステル化反応における試薬として使用されます . これらの反応は、一般的に有機合成においてエステル、アミド、またはカーボネート官能基の交換に使用されます .
殺菌剤
1-メチル-1H-ピラゾール-4-イル基は、いくつかの市販の殺菌剤に見られます . これらの殺菌剤は、作物を菌類病から保護するために開発されました .
JAK2阻害剤
この化合物は、骨髄増殖性疾患に対する潜在的なJAK2阻害剤であるアミノピリドインドールカルボキサミドの調製に使用されます . JAK2阻害剤は、骨髄増殖性腫瘍の治療に使用される標的療法の一種です .
β-セクレターゼモジュレーター
それは、β-セクレターゼモジュレーターとしてアミノチアゾールの調製に使用されます . β-セクレターゼは、脳内のβ-アミロイドペプチドの産生に関与する酵素であり、アルツハイマー病に関連する物質です .
作用機序
Target of Action
Pyrazole derivatives, which include this compound, are known to have a broad spectrum of biological activities . They are found in a variety of natural products, including hormones, antibiotics, and alkaloids , suggesting that they may interact with a wide range of biological targets.
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the cellular context.
Biochemical Pathways
Given the broad biological activities of pyrazole derivatives , it is likely that this compound affects multiple pathways. The downstream effects of these pathway alterations would depend on the specific cellular context.
Result of Action
Given the broad biological activities of pyrazole derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
The effects of 1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to receptors or enzymes involved in these pathways, leading to changes in downstream signaling events. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, 1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with DNA or transcription factors, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in sustained effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell .
Transport and Distribution
The transport and distribution of 1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For instance, it may be transported into the cell via specific transporters and then bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological activity. For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression .
特性
IUPAC Name |
3-N-(1-methylpyrazol-4-yl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-7-10(6-12-14)13-9-4-2-3-8(11)5-9/h2-7,13H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHLNEIRLCEMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


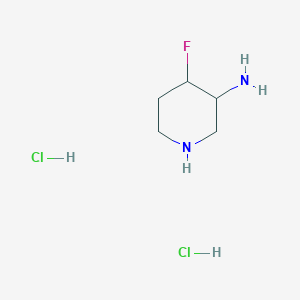
![N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride](/img/structure/B1471181.png)
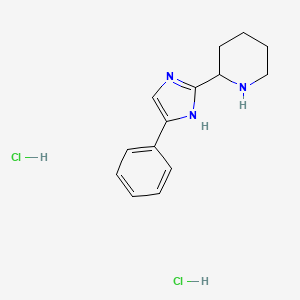

![N-[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride](/img/structure/B1471185.png)
![3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride](/img/structure/B1471191.png)
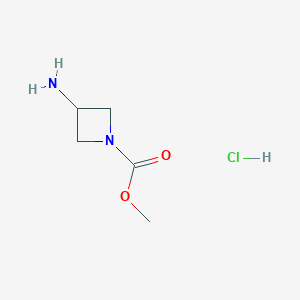
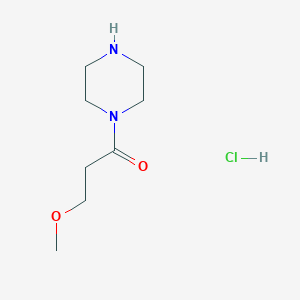
![Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate](/img/structure/B1471195.png)

![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1471198.png)
